molecular formula C19H19NO3 B2643829 (E)-1-morpholino-3-(3-phenoxyphenyl)-2-propen-1-one CAS No. 294853-81-9

(E)-1-morpholino-3-(3-phenoxyphenyl)-2-propen-1-one

Cat. No.: B2643829
CAS No.: 294853-81-9
M. Wt: 309.365
InChI Key: OVKIOBBOKRCVML-MDZDMXLPSA-N
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Description

(E)-1-morpholino-3-(3-phenoxyphenyl)-2-propen-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-morpholino-3-(3-phenoxyphenyl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base. For this compound, the reaction involves 3-phenoxybenzaldehyde and morpholinone under basic conditions, such as sodium hydroxide or potassium hydroxide, in an ethanol or methanol solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-morpholino-3-(3-phenoxyphenyl)-2-propen-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated ketones or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

(E)-1-morpholino-3-(3-phenoxyphenyl)-2-propen-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-1-morpholino-3-(3-phenoxyphenyl)-2-propen-1-one involves its interaction with various molecular targets. The α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles in biological systems. This can lead to the inhibition of certain enzymes or the modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-morpholino-3-(4-phenoxyphenyl)-2-propen-1-one
  • (E)-1-morpholino-3-(2-phenoxyphenyl)-2-propen-1-one
  • (E)-1-morpholino-3-(3-phenylphenyl)-2-propen-1-one

Uniqueness

(E)-1-morpholino-3-(3-phenoxyphenyl)-2-propen-1-one is unique due to the specific positioning of the phenoxy group on the aromatic ring, which can influence its reactivity and interaction with biological targets. This structural feature can result in different biological activities and properties compared to its analogs .

Properties

IUPAC Name

(E)-1-morpholin-4-yl-3-(3-phenoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c21-19(20-11-13-22-14-12-20)10-9-16-5-4-8-18(15-16)23-17-6-2-1-3-7-17/h1-10,15H,11-14H2/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKIOBBOKRCVML-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C=CC2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)/C=C/C2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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